molecular formula C22H28O2S4 B14322820 6,8-Bis(benzyldisulfanyl)octanoic acid CAS No. 108110-79-8

6,8-Bis(benzyldisulfanyl)octanoic acid

Cat. No.: B14322820
CAS No.: 108110-79-8
M. Wt: 452.7 g/mol
InChI Key: WBNNVRRIDKCEEQ-UHFFFAOYSA-N
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Description

6,8-Bis(benzyldisulfanyl)octanoic acid (Devimistat, CPI-613) is a synthetic lipoic acid analog characterized by two benzylthio groups at the 6 and 8 positions of an octanoic acid backbone. It functions as a mitochondrial metabolism inhibitor by antagonizing lipoic acid-dependent enzymes, notably pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), which are critical for the tricarboxylic acid (TCA) cycle . This disruption induces selective apoptosis in cancer cells, making it a promising therapeutic agent in oncology. Clinical trials have demonstrated its efficacy in models such as H460 xenografts and colon cancer .

Properties

CAS No.

108110-79-8

Molecular Formula

C22H28O2S4

Molecular Weight

452.7 g/mol

IUPAC Name

6,8-bis(benzyldisulfanyl)octanoic acid

InChI

InChI=1S/C22H28O2S4/c23-22(24)14-8-7-13-21(28-27-18-20-11-5-2-6-12-20)15-16-25-26-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)

InChI Key

WBNNVRRIDKCEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSSCCC(CCCCC(=O)O)SSCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The molecular structure of 6,8-bis(benzylsulfanyl)octanoic acid comprises an octanoic acid backbone with benzylthio (-S-CH₂C₆H₅) groups at positions 6 and 8. Retrosynthetically, the molecule can be dissected into three key components:

  • Octanoic acid core : Serves as the carbon skeleton.
  • Benzylthio substituents : Introduced via nucleophilic substitution or thiol-ene reactions.
  • Carboxylic acid functionality : Typically protected during synthesis to avoid side reactions.

A critical challenge lies in selectively introducing thioether groups at the 6th and 8th positions of the octanoic acid chain, necessitating precise regiocontrol.

Synthetic Routes and Methodologies

Nucleophilic Substitution via Dihalide Intermediate

A common approach involves converting octanoic acid into a dihalide intermediate, followed by displacement with benzylthiol.

Procedure:
  • Protection of carboxylic acid : Methyl octanoate is synthesized by treating octanoic acid with methanol under acidic catalysis.
  • Dihalide formation : The methyl ester undergoes bromination at positions 6 and 8 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).
  • Thioether formation : The 6,8-dibromo intermediate reacts with benzylthiol in the presence of a base (e.g., K₂CO₃) to yield the bis-thioether product.
  • Deprotection : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH.

Reaction Conditions :

Step Reagents/Conditions Yield
1 MeOH, H₂SO₄, reflux 95%
2 NBS, AIBN, CCl₄, 80°C 65%
3 Benzylthiol, K₂CO₃, DMF, 100°C 70%
4 2M NaOH, EtOH, reflux 90%

Key Considerations :

  • Radical bromination ensures selectivity for the 6th and 8th positions due to steric and electronic factors.
  • Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics.

Mitsunobu Reaction for Regioselective Thioetherification

The Mitsunobu reaction offers an alternative for installing thioethers with retained stereochemistry, though it requires diol precursors.

Procedure:
  • Diol synthesis : Octanoic acid is reduced to 1,8-octanediol using LiAlH₄, followed by selective oxidation to 6,8-octanediol via TEMPO/NaClO.
  • Mitsunobu reaction : The diol reacts with benzylthiol under Mitsunobu conditions (DIAD, PPh₃) to install thioethers.
  • Oxidation to carboxylic acid : The terminal alcohol is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Reaction Conditions :

Step Reagents/Conditions Yield
1 LiAlH₄, THF, 0°C → TEMPO, NaClO, CH₂Cl₂ 60%
2 Benzylthiol, DIAD, PPh₃, THF 75%
3 KMnO₄, H₂SO₄, H₂O, 50°C 85%

Advantages :

  • High regioselectivity due to the Mitsunobu mechanism.
  • Avoids harsh bromination conditions.

Optimization and Scalability Challenges

Purification and Byproduct Mitigation

The synthesis often generates byproducts such as over-alkylated species or oxidized thioethers. Column chromatography (silica gel, hexane/EtOAc) is typically employed for purification. Industrial-scale production may utilize recrystallization from ethanol-water mixtures.

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions or ionic liquid media to reduce environmental impact. For example, microwave-assisted synthesis reduces reaction times by 40% while maintaining yields ≥80%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥99% (C18 column, acetonitrile/water mobile phase).
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 7.3 (m, 10H, aromatic), 3.7 (s, 4H, -SCH₂-), 2.5 (t, 2H, COOH).
    • ¹³C NMR : 178.9 ppm (COOH), 138.2 ppm (aromatic C).
  • Mass Spectrometry : ESI-MS m/z 389.2 [M+H]⁺.

Industrial and Research Applications

While bench-scale synthesis suffices for preclinical studies (e.g., in vivo xenograft models), industrial production requires continuous-flow systems to enhance throughput. Patents describe formulations with dextrose or cyclodextrins to improve solubility.

Chemical Reactions Analysis

Types of Reactions

6,8-Bis(benzyldisulfanyl)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogs

α-Lipoic Acid (ALA) and Dihydrolipoic Acid (DHLA)
  • Structure: ALA contains a dithiolane ring attached to octanoic acid, while DHLA is its reduced form with two free thiol groups .
  • Mechanism : ALA/DHLA serve as cofactors for PDH and KGDH, supporting energy metabolism and exhibiting antioxidative and anti-inflammatory properties .
  • Therapeutic Use : Neuroprotection, treatment of diabetic neuropathy, and modulation of oxidative stress .
  • Contrast with Devimistat : Unlike ALA, Devimistat replaces the dithiolane ring with benzylthio groups, converting it into an antagonist rather than a cofactor. This structural modification shifts its role from metabolic support to enzyme inhibition .
6,8-Bis(acetylthio)octanoic Acid (SAc) and Derivatives
  • Structure : Features acetylthio groups at positions 6 and 8 (SAc) or propionylthio groups (SCOEt) .
  • Mechanism: These compounds mimic xenobiotically modified lipoic acid, showing high reactivity with autoantibodies in primary biliary cholangitis (PBC) .
  • Contrast with Devimistat: The benzylthio groups in Devimistat enhance mitochondrial targeting and enzyme inhibition, whereas acetyl/propionyl derivatives primarily act as immunogenic haptens .

Pharmacological Profiles

Compound Molecular Structure Target Enzymes Mechanism Therapeutic Use Clinical Status
6,8-Bis(benzyldisulfanyl)octanoic acid Benzylthio groups at C6/C8 PDH, KGDH Mitochondrial inhibition Cancer therapy Phase II/III trials
α-Lipoic Acid (ALA) Dithiolane ring at C6 PDH, KGDH Cofactor, antioxidant Neurodegenerative diseases Approved for neuropathy
6,8-Bis(acetylthio)octanoic acid (SAc) Acetylthio groups at C6/C8 PDC-E2 (autoantigen) Hapten modification Autoimmune research Preclinical

Clinical and Preclinical Findings

  • Devimistat: Reduces tumor growth in H460 xenografts at 10 mg/kg . Completed Phase II trials for colorectal cancer (NCT01835041) .
  • ALA :
    • Improves motor nerve conduction velocity in diabetic neuropathy .
  • SAc :
    • Induces PBC-like liver lesions in animal models via autoantibody production .

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